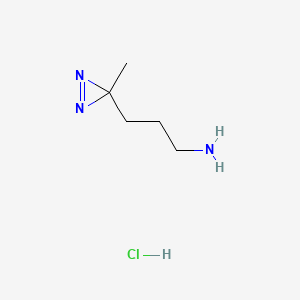
3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C5H11N3·HCl. It is a derivative of diazirine, a class of compounds known for their photo-reactive properties. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its ability to form covalent bonds with nearby molecules upon exposure to UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Attachment of the propan-1-amine group: The diazirine intermediate is then reacted with a propan-1-amine derivative to form the final product.
Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of the diazirine precursor and propan-1-amine derivative are synthesized.
Reaction optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions:
Photo-induced reactions: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes a photolysis reaction, forming reactive carbene intermediates.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions:
UV light: Used to induce photolysis reactions.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Solvents: Common solvents include dichloromethane and ethanol.
Major Products:
Carbene intermediates: Formed during photolysis, which can further react with nearby molecules.
Substituted products: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Photoaffinity labeling: Used to study molecular interactions by forming covalent bonds with target molecules upon UV irradiation.
Crosslinking agents: Employed in the synthesis of polymers and other materials.
Biology:
Protein-protein interactions: Used to investigate interactions between proteins by crosslinking them in their native environment.
Enzyme activity studies: Helps in identifying active sites and understanding enzyme mechanisms.
Medicine:
Drug development: Utilized in the design of photo-reactive drugs for targeted therapy.
Diagnostic tools: Used in the development of diagnostic assays for detecting biomolecules.
Industry:
Material science: Applied in the development of advanced materials with specific properties.
Surface modification: Used to modify surfaces for improved adhesion or biocompatibility.
Mechanism of Action
Photolysis Mechanism: Upon exposure to UV light, 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes photolysis, generating reactive carbene intermediates. These intermediates can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. This property makes it useful for photoaffinity labeling and crosslinking studies.
Molecular Targets and Pathways: The compound targets various biomolecules, including proteins, nucleic acids, and lipids. The reactive carbene intermediates can form covalent bonds with these targets, allowing researchers to study their interactions and functions.
Comparison with Similar Compounds
3-(2-Bromoethyl)-3-methyl-3H-diazirine: Another diazirine derivative used in photoaffinity labeling.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Used in crosslinking and photoactivatable crosslinking studies.
Uniqueness: 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its specific structure, which combines the photo-reactive diazirine ring with a propan-1-amine group. This combination allows it to participate in a wide range of chemical reactions and makes it highly versatile for various scientific applications.
Properties
IUPAC Name |
3-(3-methyldiazirin-3-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c1-5(7-8-5)3-2-4-6;/h2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVTFDAVKPFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
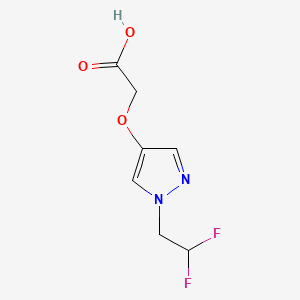

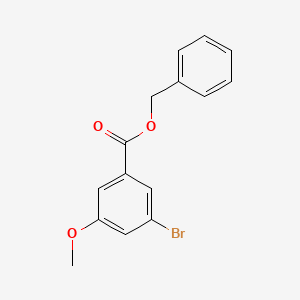
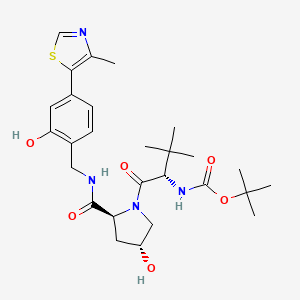
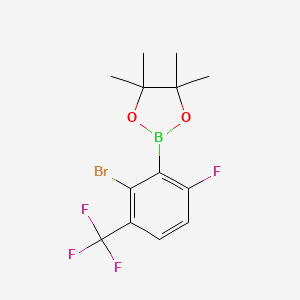

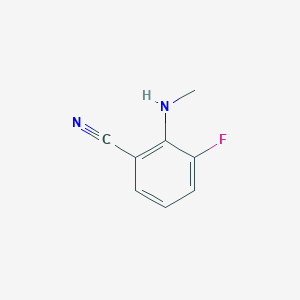
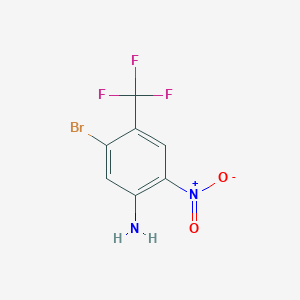

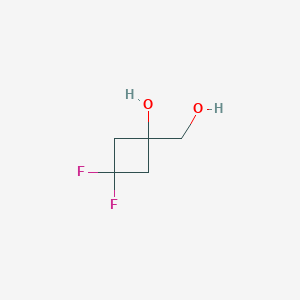
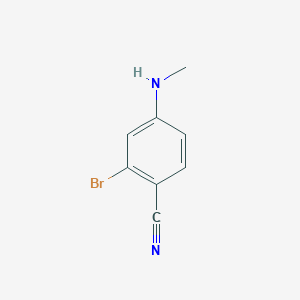

![7-Azabicyclo[4.1.1]octane hydrochloride](/img/structure/B8183719.png)
![7-Aza-bicyclo[4.1.1]octane](/img/structure/B8183726.png)
